molecular formula C11H16N4O B2581923 Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one CAS No. 2209078-86-2

Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one

Cat. No.: B2581923
CAS No.: 2209078-86-2
M. Wt: 220.276
InChI Key: FKINRLXRSNXXEU-KWQFWETISA-N
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Description

Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a pyrrolidinone core. These structural features contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Core: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropyl carbenes.

    Attachment of the Pyrazole Ring: The pyrazole ring is typically introduced through condensation reactions involving hydrazines and 1,3-diketones or their equivalents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes, owing to its reactivity and stability.

Mechanism of Action

The mechanism of action of Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
  • Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1H-pyrazol-5-yl)pyrrolidin-2-one

Uniqueness

Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one is unique due to the presence of both the cyclopropyl group and the 1-methyl-1H-pyrazol-5-yl moiety. These structural features confer distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4S,5S)-4-amino-1-cyclopropyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-14-9(4-5-13-14)11-8(12)6-10(16)15(11)7-2-3-7/h4-5,7-8,11H,2-3,6,12H2,1H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKINRLXRSNXXEU-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CC(=O)N2C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2[C@H](CC(=O)N2C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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